molecular formula C9H22ClN3 B1672432 Guanoctine hydrochloride CAS No. 1070-95-7

Guanoctine hydrochloride

Cat. No.: B1672432
CAS No.: 1070-95-7
M. Wt: 207.74 g/mol
InChI Key: QRFSLMLESAIOMB-UHFFFAOYSA-N
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Description

Guanoctine Hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of guanidine, a strong organic base, and is often used in research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanoctine Hydrochloride can be synthesized through the reaction of cyanamide and guanidine under high-temperature conditions. This reaction typically occurs in a solution or melt, where cyanamide reacts with guanidine to form the desired product . Another method involves the reaction of biguanides with carboxylic acid derivatives, although this method often results in lower yields and requires the use of excess reagents .

Industrial Production Methods: In industrial settings, the production of this compound involves a two-step process. The first step is the reaction of dicyandiamide with ammonium salts to form guanidinium salts. In the second step, these salts are treated with a base such as sodium methoxide to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Guanoctine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include guanidinium derivatives, amine compounds, and various substituted guanidines .

Properties

CAS No.

1070-95-7

Molecular Formula

C9H22ClN3

Molecular Weight

207.74 g/mol

IUPAC Name

2-(2,4,4-trimethylpentan-2-yl)guanidine;hydrochloride

InChI

InChI=1S/C9H21N3.ClH/c1-8(2,3)6-9(4,5)12-7(10)11;/h6H2,1-5H3,(H4,10,11,12);1H

InChI Key

QRFSLMLESAIOMB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)N=C(N)N.Cl

Canonical SMILES

CC(C)(C)CC(C)(C)N=C(N)N.Cl

Appearance

Solid powder

1070-95-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Guanoctine hydrochloride;  A 7283;  A-7283;  A7283

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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